molecular formula C33H38N4O7 B584396 2-Hydroxy Irinotecan-d10 CAS No. 1346597-30-5

2-Hydroxy Irinotecan-d10

Cat. No. B584396
CAS RN: 1346597-30-5
M. Wt: 612.749
InChI Key: DDBHYRUFETXXKP-YDCAFJPWSA-N
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Description

2-Hydroxy Irinotecan-d10 is a biochemical used for proteomics research . It is a derivative of the alkaloid camptothecin and functions as a prodrug . The molecular formula of 2-Hydroxy Irinotecan-d10 is C33H28D10N4O7, and it has a molecular weight of 612.74 .


Synthesis Analysis

The synthesis of 2-Hydroxy Irinotecan involves complex chemical processes including regioselective nitration and a SNAr displacement. A key precursor in its synthesis is 2-Amino-5-hydroxypropiophenone.


Molecular Structure Analysis

The molecular structure of 2-Hydroxy Irinotecan, like its parent compound irinotecan, features a lactone ring crucial for its activity as a topoisomerase inhibitor. This structure enables the drug to bind to the topoisomerase I-DNA complex, preventing the relegation of the single-strand breaks made by the topoisomerase enzyme, thus inhibiting DNA replication and transcription.


Chemical Reactions Analysis

The active metabolite SN-38 undergoes further metabolism in the liver, primarily through glucuronidation by UDP-glucuronosyltransferase 1A1 (UGT1A1), to form SN-38G, a more water-soluble and less toxic form that can be excreted from the body. The presence of functional polymorphisms in the gene encoding UGT1A1 can significantly affect the pharmacokinetics and toxicity profile of irinotecan and its metabolites.


Physical And Chemical Properties Analysis

The chemical properties of 2-Hydroxy Irinotecan, particularly its stability and reactivity, are influenced by its lactone ring and the hydroxyl group. The lactone ring is crucial for its binding to the topoisomerase I-DNA complex, while the hydroxyl group plays a significant role in its solubility and reactivity. The solubility of SN-38 is very low, which limits its clinical application.

Mechanism of Action

Irinotecan functions as a prodrug that is converted by tissue carboxylesterase to 7-ethyl-10-hydroxycamptothecin, a potent inhibitor of DNA topoisomerase I . Its action is terminated by glucuronidation by UDP glucuronosyl transferase 1A1 .

Safety and Hazards

2-Hydroxy Irinotecan-d10 is intended for research use only and is not intended for diagnostic or therapeutic use . It may damage the unborn child and is suspected of causing genetic defects .

Future Directions

Irinotecan has been used in the treatment of various malignancies for many years . The pharmacogenetics of the drug is the crucial component of response to irinotecan . New formulations of the drug are being introduced to better deliver the drug and avoid potentially life-threatening side effects . The field of drug delivery is expanding rapidly, raising hope for more efficient anticancer therapies .

properties

CAS RN

1346597-30-5

Product Name

2-Hydroxy Irinotecan-d10

Molecular Formula

C33H38N4O7

Molecular Weight

612.749

InChI

InChI=1S/C33H38N4O7/c1-3-21-22-15-20(44-32(41)36-13-10-19(14-28(36)38)35-11-6-5-7-12-35)8-9-26(22)34-29-23(21)17-37-27(29)16-25-24(30(37)39)18-43-31(40)33(25,42)4-2/h8-9,15-16,19,28,38,42H,3-7,10-14,17-18H2,1-2H3/t19?,28?,33-/m0/s1/i5D2,6D2,7D2,11D2,12D2

InChI Key

DDBHYRUFETXXKP-YDCAFJPWSA-N

SMILES

CCC1=C2C=C(C=CC2=NC3=C1CN4C3=CC5=C(C4=O)COC(=O)C5(CC)O)OC(=O)N6CCC(CC6O)N7CCCCC7

synonyms

4S)-4,11-Diethyl-4-hydroxy-9-[(2-hydroxy-4-piperidinopiperidino-d10)carbonyloxy]-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]-quinoline-3,14(4H,12H)-dione;  Irinotecan 2-Hydroxy Impurity; 

Origin of Product

United States

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